molecular formula C11H14F6N3P B13778726 Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) CAS No. 68015-90-7

Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-)

Cat. No.: B13778726
CAS No.: 68015-90-7
M. Wt: 333.21 g/mol
InChI Key: BCDOECPTJJJCQZ-UHFFFAOYSA-N
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Description

Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) is a diazonium salt that features a benzenediazonium core substituted with a 3-methyl-4-(1-pyrrolidinyl) group and paired with a hexafluorophosphate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) typically involves the diazotization of the corresponding aromatic amine. The process begins with the nitration of 3-methyl-4-(1-pyrrolidinyl)aniline, followed by reduction to form the corresponding amine. This amine is then diazotized using nitrous acid in the presence of hexafluorophosphoric acid to yield the desired diazonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halide salts (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and cyanides (e.g., sodium cyanide). These reactions typically occur under mild acidic or neutral conditions.

    Coupling Reactions: Reagents include phenols and aromatic amines, often carried out in alkaline conditions.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under acidic conditions.

Major Products Formed

    Substitution Reactions: Halogenated, hydroxylated, or cyanated aromatic compounds.

    Coupling Reactions: Azo dyes with various colors depending on the coupling partner.

    Reduction Reactions: The corresponding aromatic amine.

Scientific Research Applications

Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Employed in the labeling of biomolecules for detection and imaging studies.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of azo dyes and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, to form new chemical bonds. The pathways involved include electrophilic substitution and coupling reactions, which are facilitated by the electron-deficient nature of the diazonium group.

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, trichlorozincate(1-)
  • Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, tetrafluoroborate(1-)
  • Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, sulfate(1-)

Uniqueness

Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) is unique due to its hexafluorophosphate anion, which imparts distinct solubility and stability properties compared to other diazonium salts. This makes it particularly useful in specific applications where these properties are advantageous.

Properties

CAS No.

68015-90-7

Molecular Formula

C11H14F6N3P

Molecular Weight

333.21 g/mol

IUPAC Name

3-methyl-4-pyrrolidin-1-ylbenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C11H14N3.F6P/c1-9-8-10(13-12)4-5-11(9)14-6-2-3-7-14;1-7(2,3,4,5)6/h4-5,8H,2-3,6-7H2,1H3;/q+1;-1

InChI Key

BCDOECPTJJJCQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+]#N)N2CCCC2.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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